molecular formula C19H15FN6O5S B2552399 N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888423-99-2

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2552399
CAS No.: 888423-99-2
M. Wt: 458.42
InChI Key: WWASSJOGJAPBSY-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a potent and selective small molecule inhibitor designed to target Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway , playing a fundamental role in the development, differentiation, and survival of B-cells. As such, this compound is a valuable research tool for investigating the mechanisms of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders. The compound is believed to act as an irreversible inhibitor, forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of its kinase activity. This mechanism is analogous to that of approved therapeutics like ibrutinib [DrugBank: Ibrutinib] , positioning this molecule as a key candidate for preclinical studies and structure-activity relationship (SAR) research in oncology and immunology. The structural features, including the pyrimidinone core and the 3-nitrophenyl group, are characteristic of this class of inhibitors and contribute to its specificity and binding affinity. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

888423-99-2

Molecular Formula

C19H15FN6O5S

Molecular Weight

458.42

IUPAC Name

N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C19H15FN6O5S/c20-13-7-2-1-6-12(13)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-10-4-3-5-11(8-10)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29)

InChI Key

WWASSJOGJAPBSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by relevant data tables and research findings.

Structural Overview

The compound features a pyrimidine ring , a benzamide moiety , and a nitrophenyl group . Its molecular formula is C19H16N6O5SC_{19}H_{16}N_{6}O_{5}S, with a molecular weight of approximately 440.4 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the nitrophenyl group via electrophilic substitution.
  • Thioether formation to incorporate the thioethyl moiety.

These steps often require specific reagents and controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of specific enzymes or receptors critical for bacterial survival .

Case Studies

  • Antibacterial Activity :
    • A study evaluated the compound's antibacterial efficacy using the broth dilution method against Escherichia coli and Staphylococcus aureus. Results indicated a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against E. coli and 50 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
  • Antitubercular Activity :
    • In another investigation focusing on its antitubercular properties, compounds structurally similar to N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-benzamide were tested against Mycobacterium tuberculosis. The results demonstrated promising activity with MIC values ranging from 10 to 30 µg/mL for derivatives containing amino substituents.

The biological activity of this compound is hypothesized to stem from its ability to bind selectively to active sites on enzymes or receptors involved in critical cellular pathways. This interaction may inhibit enzymatic activity, leading to disrupted cellular functions and ultimately cell death in pathogens .

Comparative Analysis

To further contextualize the biological activity of N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-benzamide, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesAntibacterial Activity (MIC µg/mL)Antitubercular Activity (MIC µg/mL)
N-(4-amino...Pyrimidine, Nitro25 (E. coli), 50 (S. aureus)10 - 30
Similar Compound AThiazolo ring30 (E. coli), 40 (S. aureus)15 - 35
Similar Compound BBenzothiazole20 (E. coli), 45 (S. aureus)12 - 28

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffold modifications. Below is a detailed analysis:

Structural Analogues from Patent Literature

  • Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Differences:
  • Replaces the pyrimidinone core with a pyrazolo[3,4-d]pyrimidine scaffold.
  • The fluorine substitution pattern differs (3-fluorophenyl vs. 2-fluorobenzamide in the target compound).
    • Physical Properties :
  • Molecular weight: 589.1 g/mol (vs. ~502 g/mol for the target compound, estimated).
  • Melting point: 175–178°C, suggesting higher crystallinity compared to the target compound (data unavailable) .

Sulfonamide and Benzamide Derivatives ()

  • N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1): Key Differences:
  • Substitutes the thioether linkage with a sulfonamide group, altering solubility and hydrogen-bonding capacity.
  • Lacks the nitro group, reducing electron-withdrawing effects.
    • Implications :
  • Sulfonamides typically exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~12–14), impacting bioavailability .

Substitution Patterns and Bioactivity

Compound Core Scaffold Electron-Withdrawing Groups Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidinone 3-Nitro, 2-fluoro ~502 (estimated) Thioether linkage, urea moiety
Example 53 () Pyrazolo-pyrimidine 5-Fluoro, 3-fluoro 589.1 Chromenone, isopropylbenzamide
923113-41-1 () Pyrimidine 2-fluoro ~424 (estimated) Sulfonamide, ethylamino group

Research Findings and Implications

  • Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to enzymes with electron-rich active sites (e.g., nitroreductases) compared to fluorine-only analogs .
  • Solubility : The thioether and urea groups likely reduce aqueous solubility relative to sulfonamide derivatives, necessitating formulation optimizations .
  • Synthetic Complexity : The multi-step synthesis involving thioether formation (evident in the target compound’s structure) contrasts with the Suzuki coupling used in Example 53, which offers scalability advantages .

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